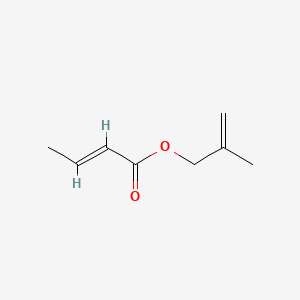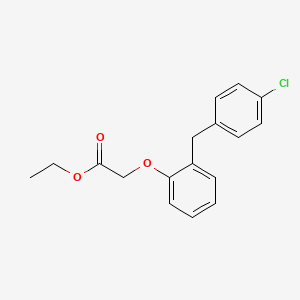
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is an organic compound that belongs to the class of phenoxy esters. This compound is characterized by the presence of a phenoxy group attached to an ethyl ester of acetic acid, with a 4-chlorobenzyl substituent on the phenoxy ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester typically involves the esterification of acetic acid with 2-(2-(4-chlorobenzyl)phenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, yielding 2-(2-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, replacing the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-(4-chlorobenzyl)phenoxy)acetic acid.
Reduction: Formation of 2-(2-(4-chlorobenzyl)phenoxy)ethanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The chlorobenzyl substituent may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, 2-(2-(4-fluorobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(2-(4-bromobenzyl)phenoxy)-, ethyl ester
- Acetic acid, 2-(2-(4-methylbenzyl)phenoxy)-, ethyl ester
Uniqueness
Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
71549-05-8 |
|---|---|
Molekularformel |
C17H17ClO3 |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
ethyl 2-[2-[(4-chlorophenyl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-6-4-3-5-14(16)11-13-7-9-15(18)10-8-13/h3-10H,2,11-12H2,1H3 |
InChI-Schlüssel |
SXYMAGONWZFLSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC=CC=C1CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
![Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate](/img/structure/B13757046.png)

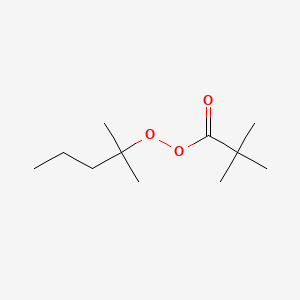
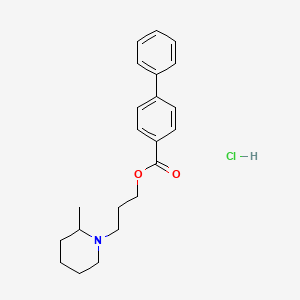
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
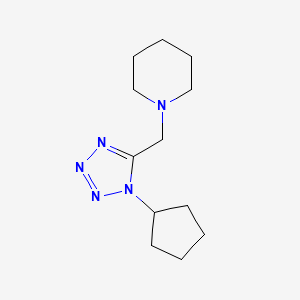
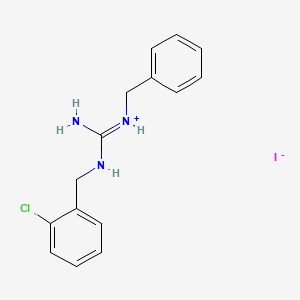
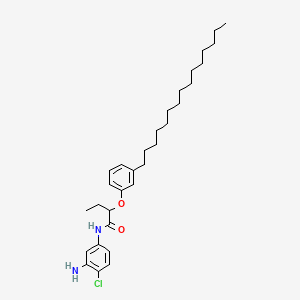
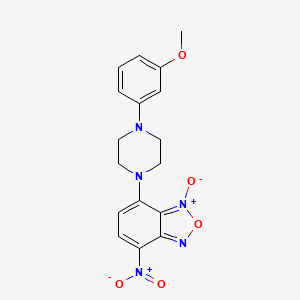
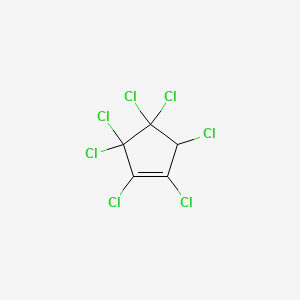
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
